Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate
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Overview
Description
Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate is a chemical compound with a unique structure characterized by a cyclobutane ring substituted with a nitro group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate typically involves the nitration of cyclobutane derivatives followed by esterification. One common method includes the nitration of cyclobutane-1-carboxylic acid using nitric acid under controlled conditions to introduce the nitro group. The resulting nitrocyclobutane-1-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate.
Substitution: Various substituted cyclobutane derivatives.
Hydrolysis: Cyclobutane-1-carboxylic acid and methanol.
Scientific Research Applications
Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The ester group may facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A cyclohexane derivative with a methyl group.
Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate: The reduced form of Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate.
Cyclobutane-1-carboxylic acid: The hydrolyzed form of the ester .
Uniqueness
This compound is unique due to the presence of both a nitro group and an ester group on a cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-nitrocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-11-6(8)4-2-5(3-4)7(9)10/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCGPUYPMSQZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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